Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate
Description
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a dioxidotetrahydrothiophene ring
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDORIZWDLLHLJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CS(=O)(=O)C[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the trans-4-amino-1,1-dioxidotetrahydro-3-thienyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity of the compound. The amino group and dioxidotetrahydrothiophene ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate: This compound has a similar structure but with a cis configuration, which can lead to different reactivity and properties.
Tert-butyl carbamate: A simpler compound that lacks the dioxidotetrahydrothiophene ring, used in various synthetic applications.
Uniqueness
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is unique due to its specific configuration and the presence of both the tert-butyl group and the dioxidotetrahydrothiophene ring
Biological Activity
Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological systems.
- Molecular Formula : C9H18N2O4S
- Molecular Weight : 250.32 g/mol
- CAS Number : 412293-46-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been suggested that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), both of which play significant roles in inflammatory responses and tissue remodeling.
Biological Activities
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Anti-inflammatory Effects
- In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Case studies have shown reduced levels of TNF-α in cell cultures treated with this compound.
-
Antioxidant Activity
- The compound has been evaluated for its antioxidant capabilities, demonstrating the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Research indicates that it enhances the activity of endogenous antioxidant enzymes.
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Antimicrobial Properties
- Preliminary studies suggest that this compound possesses antimicrobial activity against a range of bacterial strains.
- Its efficacy was particularly noted against Gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapies.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
-
In Vitro Study on Inflammation
- A study conducted on human monocytic cells showed that treatment with this compound resulted in a significant decrease in TNF-α levels, suggesting its potential as an anti-inflammatory agent.
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Oxidative Stress Model
- In a model of oxidative stress induced by hydrogen peroxide, cells treated with the compound exhibited increased viability and reduced markers of oxidative damage compared to untreated controls.
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Antimicrobial Efficacy
- In a controlled laboratory setting, this compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests.
Q & A
Q. What are the recommended synthetic routes for tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate in laboratory settings?
The synthesis of this carbamate derivative typically involves multi-step reactions, including protection/deprotection strategies for the amino group and sulfone moiety. For example, similar compounds are synthesized via nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura for aryl groups), or carbamate formation using tert-butoxycarbonyl (Boc) protecting groups . A general procedure involves activating intermediates with reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the Boc-protected amine and sulfone groups.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
- X-ray Crystallography : For resolving stereochemistry and solid-state interactions, as demonstrated in studies of tert-butyl carbamate derivatives .
- Infrared (IR) Spectroscopy : To identify functional groups like the carbonyl (C=O) of the carbamate .
Q. How should this compound be stored to ensure stability during experiments?
Store at 2–8°C in a dry, inert environment (e.g., under nitrogen or argon) to prevent hydrolysis of the Boc group. Avoid exposure to strong acids/bases, which may cleave the carbamate . Stability under oxidative conditions should be tested empirically, as sulfone groups can influence reactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data between computational models and experimental results?
- Density Functional Theory (DFT) : Use DFT to model the electronic effects of the sulfone and Boc groups on reaction pathways. Compare with experimental kinetics (e.g., Arrhenius plots) to identify discrepancies .
- Cross-Validation : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables like moisture or oxygen interference .
Q. How can enantioselective synthesis of this carbamate be optimized?
- Chiral Catalysts : Employ asymmetric catalysts, such as organocatalysts or metal-ligand complexes, during key steps like the formation of the trans-4-amino group. For example, tert-butyl carbamates have been synthesized enantioselectively via Mannich reactions using chiral amines .
- Dynamic Kinetic Resolution : Utilize conditions that favor one enantiomer during Boc protection, as seen in the synthesis of β-amino carbonyl compounds .
Q. What methodologies are recommended for studying its potential in medicinal chemistry?
- Structure-Activity Relationship (SAR) Studies : Modify the sulfone or Boc group and test bioactivity against targets like kinases or proteases. For example, fluorinated tert-butyl carbamates have shown promise in anti-inflammatory and anticancer research .
- Enzyme Inhibition Assays : Use fluorescence-based assays to measure binding affinity and mechanism of action, as demonstrated for similar carbamate derivatives .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectroscopic data across studies?
- Standardized Protocols : Adopt consistent NMR solvent systems (e.g., CDCl₃ or DMSO-d₆) and calibration methods.
- Collaborative Validation : Cross-check data with open-access databases like PubChem or the European Chemicals Agency (ECHA) .
- Advanced Software Tools : Use tools like MestReNova for NMR peak integration or Gaussian for computational IR/Raman comparisons .用它!帮你看懂文献数据图,更好描述实验结果00:17

Experimental Design Considerations
Q. What precautions are critical when scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

